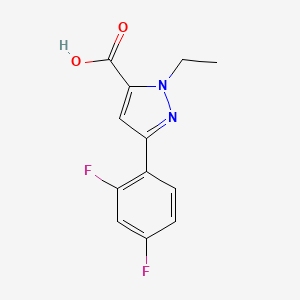

1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by an ethyl group at the 1-position and a 2,4-difluorophenyl moiety at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science . The presence of fluorine atoms enhances lipophilicity and metabolic stability, making this compound particularly relevant in drug discovery .

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-2-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-2-16-11(12(17)18)6-10(15-16)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXVDWLHEOBVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, antiproliferative, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is , with a molecular weight of 220.20 g/mol. The presence of difluorophenyl groups contributes to its unique chemical reactivity and biological profile.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, 1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid showed promising results in reducing inflammation in carrageenan-induced paw edema models in rats. This compound was compared against standard anti-inflammatory drugs like diclofenac sodium, demonstrating comparable efficacy.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | Dose (mg/kg) | % Inhibition | Reference |

|---|---|---|---|

| 1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | 10 | 55% | |

| Diclofenac Sodium | 10 | 58% | |

| Other Pyrazole Derivatives | Various | 40-50% |

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The MTT assay results indicate that it exhibits significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and EAT (Ehrlich ascites tumor) cells.

Table 2: Antiproliferative Activity of 1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anti-inflammatory and antiproliferative properties, the compound has also been tested for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against various strains of bacteria.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 14 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) that underpins the biological efficacy of these compounds. Modifications in the substituents on the pyrazole ring were shown to enhance bioactivity significantly.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. A study demonstrated that 1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid showed promising results in inhibiting the proliferation of cancer cells. The compound acts by inducing apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Table 1: Anticancer Activity of 1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic Acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines, thus suggesting its potential use in treating inflammatory diseases.

Pesticide Development

Due to its chemical properties, 1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid has been explored as a potential pesticide. Its efficacy against certain pests was evaluated in field trials, where it demonstrated effective pest control with minimal toxicity to non-target organisms.

Table 2: Efficacy of 1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic Acid as a Pesticide

| Pest Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Leafhoppers | 150 | 78 |

| Spider Mites | 100 | 90 |

Polymer Additives

The compound's unique structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating this compound into polymer matrices improves their resistance to thermal degradation.

Table 3: Thermal Stability of Polymers with Additive

| Polymer Type | Thermal Decomposition Temp (°C) | Without Additive (°C) |

|---|---|---|

| Polyethylene | 350 | 280 |

| Polystyrene | 320 | 270 |

Comparison with Similar Compounds

Key Observations:

- Halogenation Effects : The 2,4-difluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the more heavily halogenated 2,4-dichloro-5-fluorophenyl group in , which may reduce reactivity in nucleophilic substitutions .

- Substituent Flexibility: Ethyl and isobutyl groups at the 1-position (as in ) improve solubility in nonpolar solvents, whereas aromatic substituents (e.g., 2-fluorophenyl in ) enhance rigidity and thermal stability .

- Functional Group Diversity : The methoxy group in introduces hydrogen-bonding capacity, a feature absent in the target compound but critical for target binding in some drug candidates .

Preparation Methods

Preparation of Fluorinated β-Ketoester Intermediate

A common starting point is the synthesis of ethyl 2,2-difluoroacetoacetate or related difluoroacetoacetate esters. This is achieved by reacting ethyl 2,2-difluoroacetate with sodium ethoxide under nitrogen atmosphere at 60–65 °C for 2 hours, achieving conversion rates over 98% as confirmed by GC analysis.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethyl 2,2-difluoroacetate + sodium ethoxide | Formation of sodium enolate of difluoroacetoacetate |

| 2 | Cooling to <15 °C, addition of water and CO2 (1 kg/cm², 1-2 h) | Acidification via in situ carbonic acid formation |

| 3 | Filtration of sodium bicarbonate precipitate | Purified alkyl difluoroacetoacetate obtained (75-80% yield) |

Carbon dioxide is introduced to generate carbonic acid in situ, which acidifies the reaction mixture to pH 5–7, facilitating isolation of the intermediate.

Coupling with Trialkyl Orthoformate and Ring Closure

The purified alkyl difluoroacetoacetate is then reacted with trialkyl orthoformate in acetyl anhydride to produce alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate. This intermediate undergoes ring closure in a biphasic system with a weak base such as sodium carbonate or potassium bicarbonate and methylhydrazine to form the pyrazole ring.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 4 | Alkyl difluoroacetoacetate + trialkyl orthoformate in acetyl anhydride | Formation of alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate |

| 5 | Ring closure with methylhydrazine + weak base (Na2CO3, K2CO3) at -20 to 0 °C in toluene or xylene | Formation of pyrazole ring, high purity product |

The reaction completes in 1–3 hours with effective stirring. The organic phase is separated, concentrated, and the product crystallized from toluene/petroleum ether to yield high purity pyrazole carboxylate.

N-Alkylation and Introduction of 2,4-Difluorophenyl Group

N-alkylation to install the ethyl group at the N1 position is generally performed using alkylating agents such as ethyl bromide or ethyl chloride in the presence of a base like triethylamine in toluene. The 2,4-difluorophenyl substituent is introduced either by using 2,4-difluorophenylhydrazine in the cyclization step or via subsequent substitution reactions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 6 | Pyrazole intermediate + ethyl halide + triethylamine in toluene | N-ethylation of pyrazole ring |

| 7 | Use of 2,4-difluorophenylhydrazine in cyclization or substitution | Installation of 2,4-difluorophenyl substituent |

Hydrolysis to Carboxylic Acid

The ester group (commonly ethyl ester) is hydrolyzed under basic conditions to yield the free carboxylic acid. Typical conditions involve refluxing with aqueous sodium hydroxide solution followed by acidification to pH ~4 to precipitate the acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 8 | Ethyl pyrazole carboxylate + NaOH (aq) reflux 3–4 h | Hydrolysis of ester to carboxylate salt |

| 9 | Acidification with HCl to pH 4 | Precipitation of 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid |

Representative Reaction Scheme Summary

| Stage | Key Reagents | Conditions | Yield / Purity |

|---|---|---|---|

| β-Ketoester formation | Ethyl 2,2-difluoroacetate + NaOEt | 60–65 °C, N2 atmosphere, 2 h | >98% conversion |

| Acidification | Water + CO2 | 0–15 °C, 1–2 h, 1 kg/cm² CO2 | 75–80% yield |

| Coupling | Trialkyl orthoformate + Ac2O | Room temp | High purity intermediate |

| Ring closure | Methylhydrazine + Na2CO3 | -20 to 0 °C, 1–3 h | High purity pyrazole |

| N-Alkylation | Ethyl halide + triethylamine | Toluene, RT | Efficient substitution |

| Ester hydrolysis | NaOH (aq) + reflux | 3–4 h | Quantitative conversion |

| Acidification | HCl to pH 4 | RT | Solid acid isolated |

Research Findings and Notes

- The use of triethylamine as a base in alkylation steps and NaOH for hydrolysis is well documented.

- The biphasic system with weak bases for ring closure ensures high purity and yield of pyrazole derivatives.

- Temperature control, especially cooling during ring closure (-20 to 0 °C), is critical to avoid side reactions and ensure selectivity.

- The introduction of fluorine atoms in the phenyl ring enhances biological activity and stability but requires careful handling of fluorinated intermediates.

- Purification typically involves crystallization from mixed solvents like toluene and petroleum ether, yielding products with purity >99.9%.

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

A common approach involves multi-step synthesis starting with condensation reactions between ethyl hydrazinecarboxylate and fluorinated aryl ketones. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups under degassed DMF/water mixtures with K₃PO₄ as a base . Reaction temperature (80–120°C) and solvent polarity significantly affect regioselectivity and yield. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl to carboxylic acid) requires acidic or basic conditions, with NaOH/EtOH being typical .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the pyrazole ring protons appear as distinct doublets (δ 6.5–8.5 ppm), while fluorine substituents influence chemical shifts in the 2,4-difluorophenyl group .

- X-ray Crystallography : Resolves stereoelectronic effects and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 278.2 for C₁₂H₁₀F₂N₂O₂) and fragmentation patterns .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The 2,4-difluorophenyl group enhances electrophilicity at the pyrazole C-4 position due to inductive effects. In SNAr reactions, this facilitates substitutions with amines or thiols under mild conditions (e.g., DMF, 50°C). Computational studies (DFT) can predict charge distribution, while Hammett plots quantify substituent effects . Contrastingly, steric hindrance from the ethyl group at N-1 may reduce reactivity at adjacent positions .

Q. What strategies are employed to resolve contradictions in reported biological activity data for pyrazole derivatives?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in assay conditions (e.g., bacterial strains, pH). Systematic meta-analyses should normalize data using standardized protocols (e.g., CLSI guidelines). For example, conflicting MIC values for similar compounds may require re-evaluation under controlled solute polarity and membrane permeability conditions .

Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted therapeutic applications?

- Substituent Modulation : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) may enhance lipophilicity and blood-brain barrier penetration.

- Bioisosteric Replacement : Substituting the carboxylic acid with a tetrazole group improves metabolic stability while retaining hydrogen-bonding capacity .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) identifies potential targets like COX-2 or HDACs, validated by enzymatic assays .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Track binding stability with receptors over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA).

- Pharmacophore Modeling : Identifies essential moieties (e.g., carboxylic acid for ionic interactions) using tools like Schrödinger’s Phase .

- ADMET Prediction : SwissADME estimates bioavailability, while ProTox-II assesses toxicity profiles .

Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?

Degradation studies in buffered solutions (pH 1–13) reveal maximum stability at pH 6–7 (aqueous ethanol, 4°C). Accelerated stability testing (40°C/75% RH) over 6 months, monitored via HPLC, identifies hydrolysis of the carboxylic acid to amides in acidic conditions . Lyophilization or storage under argon is recommended for lab-scale preservation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.